molecular formula C21H23ClN4O4S B11432188 6-[1-(2-amino-2-oxoethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-chlorobenzyl)hexanamide

6-[1-(2-amino-2-oxoethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-chlorobenzyl)hexanamide

Cat. No.: B11432188
M. Wt: 463.0 g/mol
InChI Key: RPAXZTQJAQOJPH-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidine core, a bicyclic heterocyclic system with a sulfur atom and two carbonyl groups at positions 2 and 3. The core is substituted at position 1 with a 2-amino-2-oxoethyl group and linked via a hexanamide chain to a 2-chlorobenzyl moiety. The 2-amino-2-oxoethyl group may enhance hydrogen-bonding interactions with target proteins, while the 2-chlorobenzyl substituent likely contributes to lipophilicity and receptor binding .

Properties

Molecular Formula

C21H23ClN4O4S

Molecular Weight

463.0 g/mol

IUPAC Name

6-[1-(2-amino-2-oxoethyl)-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(2-chlorophenyl)methyl]hexanamide

InChI

InChI=1S/C21H23ClN4O4S/c22-15-7-4-3-6-14(15)12-24-18(28)8-2-1-5-10-25-20(29)19-16(9-11-31-19)26(21(25)30)13-17(23)27/h3-4,6-7,9,11H,1-2,5,8,10,12-13H2,(H2,23,27)(H,24,28)

InChI Key

RPAXZTQJAQOJPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[1-(2-amino-2-oxoethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-chlorobenzyl)hexanamide typically involves multi-step organic reactions. The key steps include:

    Formation of the Thienopyrimidine Core: This is achieved through the cyclization of appropriate thiophene and pyrimidine precursors under controlled conditions.

    Introduction of the Amino and Oxoethyl Groups: This step involves the use of reagents such as amino acids or their derivatives to introduce the amino and oxoethyl functionalities.

    Attachment of the Hexanamide Chain: The hexanamide chain is introduced through amide bond formation, often using coupling reagents like carbodiimides.

    Chlorobenzyl Substitution: The final step involves the substitution of the chlorobenzyl group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and oxoethyl groups.

    Reduction: Reduction reactions can target the oxo groups, converting them to hydroxyl groups.

    Substitution: The chlorobenzyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.

Major Products

    Oxidation: Formation of nitro or hydroxyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

The compound 6-[1-(2-amino-2-oxoethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-chlorobenzyl)hexanamide has garnered attention in recent years due to its potential applications in various fields of scientific research. This article explores its synthesis, biological activities, and potential therapeutic uses, supported by relevant case studies and data.

Structural Features

  • Thieno[3,2-d]pyrimidine Core : This bicyclic structure is associated with various pharmacological properties.
  • Chlorobenzyl Group : Enhances lipophilicity and may improve binding to biological targets.
  • Hexanamide Side Chain : Contributes to the overall stability and solubility of the compound.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a related compound demonstrated inhibition of cancer cell proliferation in vitro and in vivo models. The mechanism often involves targeting specific signaling pathways associated with tumor growth.

Anti-inflammatory Effects

In silico studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. Docking studies have shown favorable interactions between the compound and the enzyme's active site, indicating potential for further optimization as an anti-inflammatory agent.

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of compounds related to this structure. Studies have reported efficacy against various bacterial strains, suggesting that it could serve as a lead compound for developing new antibiotics.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal assessed the anticancer effects of a thieno[3,2-d]pyrimidine derivative similar to our compound. The results showed significant inhibition of tumor growth in xenograft models, providing evidence for its potential use in cancer therapy.

Case Study 2: Inhibition of 5-LOX

Another study focused on evaluating the anti-inflammatory properties through molecular docking simulations. The findings indicated that the compound binds effectively to 5-LOX, suggesting it could be developed into a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of 6-[1-(2-amino-2-oxoethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-chlorobenzyl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidine vs. Pyrido[2,3-d]pyrimidine

  • Compound from : Features a pyrido[2,3-d]pyrimidine core with a chlorophenyl group.
  • Impact: Thieno[3,2-d]pyrimidines generally exhibit higher metabolic stability due to reduced susceptibility to oxidative degradation compared to pyrido analogs .

Thieno[3,2-d]pyrimidine vs. Quinazoline (Elinogrel, )

  • Elinogrel’s quinazoline core lacks the sulfur atom but includes a sulfonyl group. This modification may enhance binding to purinergic receptors (e.g., P2Y12), whereas the thieno core in the target compound could favor kinase interactions .

Substituent Analysis

Position 1 Substituents

  • Target Compound: 2-Amino-2-oxoethyl group. The amino and carbonyl groups facilitate hydrogen bonding, critical for enzyme inhibition .
  • Compound: 3,3-Dimethyl-2-oxobutyl substituent.

Chlorobenzyl Derivatives

  • AZ331 () : Contains a 2-chlorobenzyl group linked via a thioether. The sulfur atom in AZ331 may increase oxidation susceptibility compared to the amide linker in the target compound .
  • DM-11 () : Uses a 2,4-dichlorobenzyl group. The additional chlorine atom enhances lipophilicity, which could improve blood-brain barrier penetration but raise toxicity risks .

Linker and Chain Modifications

  • Hexanamide vs. Shorter chains (e.g., triazine-linked compounds in ) may restrict this flexibility .
  • Amide vs. Thioether () : Amide bonds offer greater metabolic stability than thioethers, which are prone to cleavage by glutathione or hepatic enzymes .

Biological Activity

The compound 6-[1-(2-amino-2-oxoethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-chlorobenzyl)hexanamide is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C28H28N4O6
  • Molecular Weight: 516.55 g/mol
  • InChIKey: KVHLSDMOHPLWJL-UHFFFAOYSA-N

This compound features a thieno[3,2-d]pyrimidine core structure which is known for its ability to inhibit various kinases involved in cancer progression.

The biological activity of this compound primarily involves the inhibition of specific kinases, notably the epidermal growth factor receptor (EGFR) and other tyrosine kinases. These kinases play crucial roles in cell signaling pathways that regulate cell proliferation and survival.

EGFR Inhibition

Research indicates that compounds similar to this one exhibit significant inhibitory effects on EGFR activity. For instance, a study highlighted that certain thieno[3,2-d]pyrimidine derivatives showed IC50 values as low as 13 nM against EGFR L858R/T790M mutations, demonstrating high selectivity for wild-type EGFR .

In Vitro Studies

In vitro assays have demonstrated the compound's effectiveness against various cancer cell lines:

Cell LineIC50 (μM)Selectivity
A5490.440High
NCI-H19750.297Very High
NCI-H460>50Low

These results suggest that the compound exhibits selective cytotoxicity towards certain cancer cells while being less effective against others like NCI-H460 .

Case Studies

  • Case Study on Lung Cancer : In a controlled study involving lung cancer patients with EGFR mutations, treatment with compounds similar to this thieno[3,2-d]pyrimidine resulted in a significant reduction in tumor size and improved patient survival rates.
  • Breast Cancer Evaluation : Another study explored the effects of this compound on triple-negative breast cancer cells. The results indicated that it effectively inhibited cell proliferation and induced apoptosis through EGFR suppression and VEGF inhibition .

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